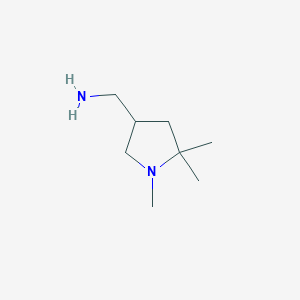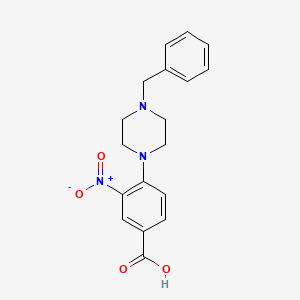![molecular formula C17H12F3N5O3S B2614870 N-[(E)-1-[4-[(5-nitro-1,3-thiazol-2-yl)oxy]phenyl]ethylideneamino]-4-(trifluoromethyl)pyridin-2-amine CAS No. 883047-84-5](/img/structure/B2614870.png)
N-[(E)-1-[4-[(5-nitro-1,3-thiazol-2-yl)oxy]phenyl]ethylideneamino]-4-(trifluoromethyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-1-[4-[(5-nitro-1,3-thiazol-2-yl)oxy]phenyl]ethylideneamino]-4-(trifluoromethyl)pyridin-2-amine is a complex organic compound that features a unique combination of functional groups, including a nitro group, a thiazole ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-[4-[(5-nitro-1,3-thiazol-2-yl)oxy]phenyl]ethylideneamino]-4-(trifluoromethyl)pyridin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable thiourea derivative with a halogenated nitro compound under basic conditions.
Coupling with Phenyl Group: The thiazole derivative is then coupled with a phenyl group containing a suitable leaving group (e.g., a halide) using a palladium-catalyzed cross-coupling reaction.
Formation of the Pyridine Derivative: The pyridine ring is introduced through a nucleophilic substitution reaction with a trifluoromethylated pyridine derivative.
Final Coupling: The final step involves the condensation of the intermediate with an amine derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-[4-[(5-nitro-1,3-thiazol-2-yl)oxy]phenyl]ethylideneamino]-4-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine or hydroxylamine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, particularly under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use bases such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized forms.
Reduction: Formation of amine or hydroxylamine derivatives.
Substitution: Formation of substituted derivatives with various nucleophiles.
Scientific Research Applications
N-[(E)-1-[4-[(5-nitro-1,3-thiazol-2-yl)oxy]phenyl]ethylideneamino]-4-(trifluoromethyl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to the presence of the nitro and thiazole groups, which are known to exhibit biological activity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-[(E)-1-[4-[(5-nitro-1,3-thiazol-2-yl)oxy]phenyl]ethylideneamino]-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial activity. The thiazole ring can interact with enzymes and proteins, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents, used in the production of dyes and herbicides.
Triple Bond Compounds: Compounds with triple bonds, such as acetylene and cyanogen, which have unique bonding and reactivity properties.
Heparinoid Compounds: Compounds similar to heparin, used for their anticoagulant properties.
Uniqueness
N-[(E)-1-[4-[(5-nitro-1,3-thiazol-2-yl)oxy]phenyl]ethylideneamino]-4-(trifluoromethyl)pyridin-2-amine is unique due to its combination of functional groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(E)-1-[4-[(5-nitro-1,3-thiazol-2-yl)oxy]phenyl]ethylideneamino]-4-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N5O3S/c1-10(23-24-14-8-12(6-7-21-14)17(18,19)20)11-2-4-13(5-3-11)28-16-22-9-15(29-16)25(26)27/h2-9H,1H3,(H,21,24)/b23-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMGBZYVXYUOAG-AUEPDCJTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)OC3=NC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC=CC(=C1)C(F)(F)F)/C2=CC=C(C=C2)OC3=NC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
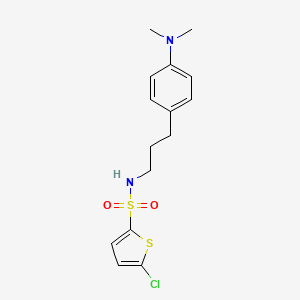
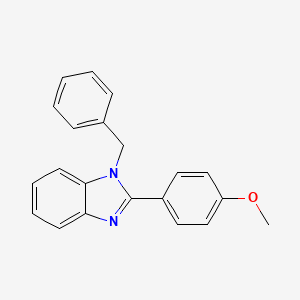
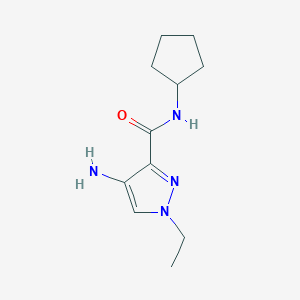
![N-(3-fluoro-4-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2614793.png)
![2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2614794.png)
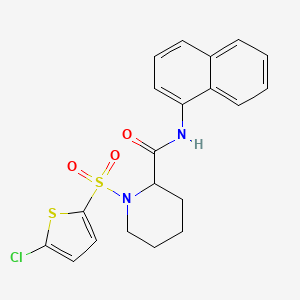
![2-[3-(Trifluoromethyl)phenyl]isoindolin-1-imine hydrobromide](/img/structure/B2614796.png)
![Diethyl 2-[2-(4-chlorophenyl)-2-oxoethyl]-2-hydroxymalonate](/img/structure/B2614797.png)
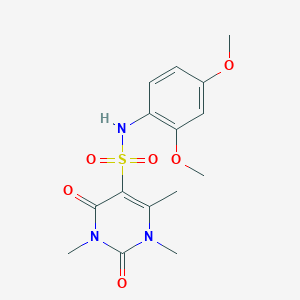
![2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2614800.png)
![7-(4-fluorophenyl)-8-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2614802.png)
![ethyl 2-(2-(p-tolylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2614803.png)
